

# Cost-effectiveness analysis of OncoACP3 imaging compared to PSMA PET

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## Compound of Interest

Compound Name: *OncoACP3*

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## OncoACP3 vs. PSMA PET: A Comparative Guide for Cancer Imaging

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of **OncoACP3** imaging and Prostate-Specific Membrane Antigen (PSMA) Positron Emission Tomography (PET), supported by available experimental data. As **OncoACP3** is an emerging technology, a direct, comprehensive cost-effectiveness analysis against the well-established PSMA PET is not yet feasible. However, this guide will delve into the technical and early clinical data of **OncoACP3** and compare it with the extensive data available for PSMA PET, alongside a discussion of cost-effectiveness considerations.

### Introduction

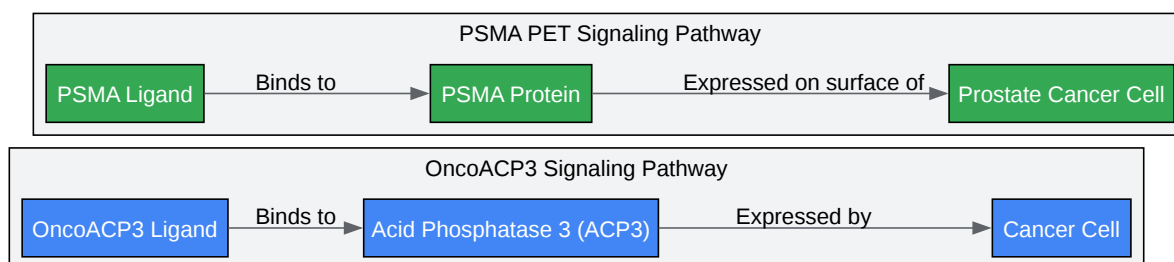
Accurate imaging is paramount in the management of cancer, influencing diagnosis, staging, and treatment planning. In the realm of prostate cancer, PSMA PET has revolutionized imaging over the past decade, offering high sensitivity and specificity.<sup>[1]</sup> However, the quest for even more precise and specific targets continues. **OncoACP3**, a novel radiopharmaceutical targeting Acid Phosphatase 3 (ACP3), has recently entered clinical investigation, showing promise as a potential new player in oncologic imaging.<sup>[2][3]</sup>

### Mechanism of Action: A Tale of Two Targets

The fundamental difference between **OncoACP3** and PSMA PET lies in their molecular targets.

**OncoACP3:** This imaging agent is a small molecule radiotracer with an ultra-high affinity for Acid Phosphatase 3 (ACP3).[2][4] ACP3, a phosphatase, is abundantly expressed in prostate cancer.[2] Crucially, it is reported to be undetectable in most normal organs, with the exception of the healthy prostate.[2][4] Preclinical studies suggest that ACP3 is more abundantly expressed in prostate cancer than PSMA, with less background expression in other healthy tissues.[2][3] The mechanism involves the **OncoACP3** ligand binding to the ACP3 enzyme, which is implicated in cellular metabolism and signal transduction.[5]

**PSMA PET:** This established imaging modality uses a radiolabeled molecule that binds to the Prostate-Specific Membrane Antigen (PSMA).[6] PSMA is a transmembrane protein that is highly overexpressed on the surface of most prostate cancer cells.[6] The binding of the radiotracer to PSMA allows for the visualization of cancerous lesions via a PET scan.[6][7] While highly expressed in prostate cancer, PSMA is also found in other tissues, which can sometimes lead to non-specific uptake.[3]



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Caption: Targeting mechanisms of **OncoACP3** and PSMA PET.

## Comparative Data: Early Insights

Direct comparative clinical data is limited as **OncoACP3** is in early-phase trials. However, a retrospective analysis of 10 prostate cancer patients who underwent both [ $^{68}\text{Ga}$ ]Ga-

**OncoACP3-DOTA PET/CT** and [ $^{18}\text{F}$ ]F-PSMA-1007 PET provides the first clinical comparison.

Table 1: Early Comparative Performance Data

Parameter	[ $^{68}\text{Ga}$ ]Ga-OncoACP3-DOTA PET/CT	[ $^{18}\text{F}$ ]F-PSMA-1007 PET	Source
Patient Cohort	10 male prostate cancer patients	8 of the 10 patients also had PSMA PET	[8]
Primary Target	Acid Phosphatase 3 (ACP3)	Prostate-Specific Membrane Antigen (PSMA)	[2][6]
Normal Organ Biodistribution	Favorable, with hepatic and renal excretion. No apparent specific binding to other healthy organs.	Higher uptake in liver and renal parenchyma compared to OncoACP3.	[8]
Lymph Node Metastases Detection	In 2 patients, a higher number of nodes and higher uptake were observed.	In the same 2 patients, fewer nodes were detected.	[8]
Bone Metastases Detection	Similar number of lesions detected compared to PSMA PET.	Similar number of lesions detected compared to OncoACP3.	[8]

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings.

### OncoACP3 Imaging Protocol ([ $^{68}\text{Ga}$ ]Ga-OncoACP3-DOTA PET/CT)

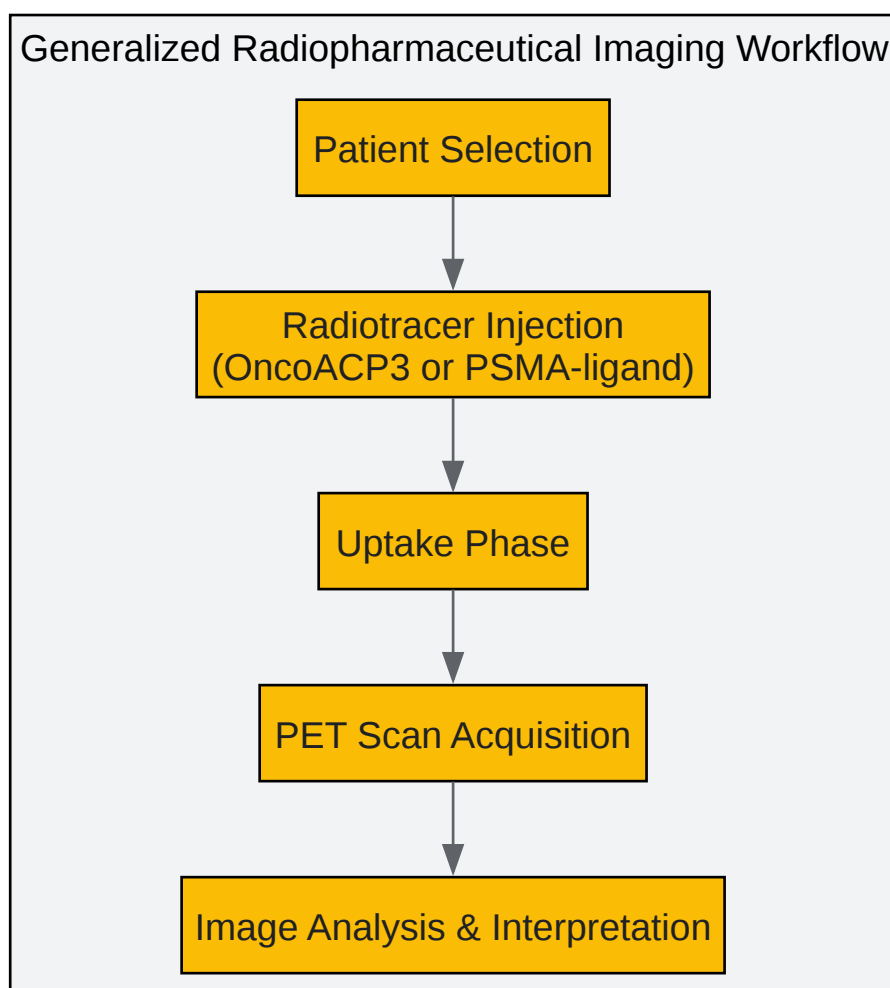
A Phase I clinical trial (NCT06840535) is currently evaluating the safety and dosimetry of  $^{68}\text{Ga}$ -**OncoACP3**.<sup>[9]</sup> The protocol for the initial retrospective analysis involved:

- Patient Population: Male prostate cancer patients with inconclusive prior PSMA-PET or for radioligand therapy planning.<sup>[8]</sup>
- Radiotracer Administration: A median of 121 MBq (3.2 mCi) of [ $^{68}\text{Ga}$ ]Ga-**OncoACP3**-DOTA was injected.<sup>[8]</sup>
- Image Acquisition: PET/CT scan was performed at a median of 49 minutes post-injection.<sup>[8]</sup> Delayed scans were performed in some patients at a median of 180 minutes post-injection.<sup>[8]</sup>

## PSMA PET Imaging Protocol (General)

PSMA PET protocols are well-established. A typical protocol involves:

- Patient Population: Men with prostate cancer, often for initial staging of high-risk disease or for localization of biochemical recurrence.<sup>[6]</sup><sup>[10]</sup>
- Radiotracer Administration: A radioactive tracer drug (e.g.,  $^{68}\text{Ga}$ -PSMA-11) is injected intravenously.<sup>[6]</sup>
- Uptake Period: A waiting period of approximately 60 minutes allows the tracer to distribute throughout the body and bind to PSMA-expressing cells.<sup>[6]</sup>
- Image Acquisition: A PET scanner detects the radiation emitted by the tracer, creating images that show the location of prostate cancer cells.<sup>[6]</sup>



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Caption: Generalized workflow for **OncoACP3** and PSMA PET imaging.

## Cost-Effectiveness Considerations

A formal cost-effectiveness analysis compares the costs and health outcomes of different technologies.[11][12] While it is too early for a direct comparison, we can review the existing evidence for PSMA PET and consider the potential for **OncoACP3**.

PSMA PET:

- Studies have shown that PSMA PET/CT can be cost-effective compared to conventional imaging (CT and bone scan) for men with high-risk prostate cancer, demonstrating better accuracy at a lower cost in some settings.[13][14]

- However, for patients with recurrent prostate cancer, the cost-effectiveness is more debated. While PSMA-PET can lead to improved disease detection, it may also lead to the earlier use of expensive systemic therapies, potentially offsetting the benefits from a purely economic standpoint.[15][16] One study found that upfront PSMA-PET in this cohort was not considered cost-effective at a willingness-to-pay threshold of \$150,000 per quality-adjusted life-year (QALY), though it was more favorable in patients with lower PSA levels.[15][16]

### OncoACP3:

The future cost-effectiveness of **OncoACP3** imaging will depend on several factors:

- **Diagnostic Accuracy:** If further trials confirm superior or non-inferior accuracy to PSMA PET, particularly in challenging patient populations, it could justify its use. The early data suggesting better detection of lymph node metastases is promising in this regard.[8]
- **Clinical Impact:** The key will be whether **OncoACP3** imaging leads to changes in patient management that improve outcomes, such as more accurate staging leading to better-tailored therapies.
- **Cost of the Radiopharmaceutical:** The production cost of the **OncoACP3** radiotracer will be a significant factor.
- **Theranostic Potential:** **OncoACP3** is also being developed as a theranostic agent, where it can be paired with therapeutic radioisotopes like Lutetium-177.[3] If the diagnostic imaging with <sup>68</sup>Ga-**OncoACP3** can effectively select patients for successful <sup>177</sup>Lu-**OncoACP3** therapy, its value and cost-effectiveness will be significantly enhanced.

## Conclusion

PSMA PET is the current, well-validated standard for high-risk and recurrent prostate cancer imaging. **OncoACP3** is a promising new agent with a distinct molecular target and encouraging preclinical and initial clinical data. The early comparison suggests a favorable biodistribution and potential advantages in detecting certain metastases. However, larger, prospective studies are essential to validate these findings and to fully understand the clinical utility and diagnostic performance of **OncoACP3** imaging. The ultimate role and cost-effectiveness of **OncoACP3** in the clinical landscape will be determined by the outcomes of ongoing and future clinical trials.

For researchers and drug development professionals, **OncoACP3** represents an exciting new frontier in targeted cancer imaging and therapy.

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